molecular formula C22H18N4O4S B2894748 1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396844-02-2

1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2894748
CAS RN: 1396844-02-2
M. Wt: 434.47
InChI Key: LAGUUZQMTOQXIM-UHFFFAOYSA-N
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Description

1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H18N4O4S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives, including compounds structurally related to the one , has been extensively studied. These compounds are synthesized from initial compounds through reactions with various agents, resulting in derivatives that have been subjected to in silico molecular docking screenings towards specific target proteins. The results from these screenings have revealed moderate to good binding energies, indicating the potential efficacy of these compounds in interacting with biological targets. Additionally, these compounds have exhibited antimicrobial and antioxidant activity, suggesting their utility in developing treatments or studies related to these areas (E. M. Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of newly synthesized compounds, including those with structures similar to the compound , have been a significant focus of research. These studies aim to understand the bioactivity of these compounds better and their potential application in treating or preventing infections and oxidative stress. The synthesis process often involves the modification of certain functional groups to enhance these activities, with subsequent testing against various microbial strains and oxidative models (G. Sonia et al., 2013).

Potential Anticancer Applications

Research has also explored the anticancer potential of related compounds through synthesis and molecular docking studies. These studies include designing and synthesizing new series of derivatives, followed by computational ADME and Lipinski's analysis, molecular docking, and evaluation of anticancer activities against specific cancer cell lines. The findings suggest that certain derivatives exhibit promising activity against cancer cells, highlighting the potential therapeutic applications of these compounds in oncology (Ghada E. Abd El Ghani et al., 2022).

Corrosion Inhibition

The application of similar compounds in the field of corrosion inhibition has been investigated, with studies focusing on their effectiveness in protecting metals against corrosion in various environments. These compounds act as corrosion inhibitors by forming a protective layer on the metal surface, preventing or significantly reducing the rate of corrosion. The effectiveness of these inhibitors is evaluated through gravimetric, electrochemical, and surface analysis methods, providing insights into their potential industrial applications (P. Ammal et al., 2018).

properties

IUPAC Name

1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-14-4-6-17-16(11-14)26(8-9-29-17)20(28)13-25-12-15(5-7-19(25)27)22-23-21(24-30-22)18-3-2-10-31-18/h2-7,10-12H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGUUZQMTOQXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

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